3-(Allyloxy)-4-aminobenzoic acid
CAS No.: 121498-31-5
Cat. No.: VC20885898
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121498-31-5 |
---|---|
Molecular Formula | C10H11NO3 |
Molecular Weight | 193.2 g/mol |
IUPAC Name | 4-amino-3-prop-2-enoxybenzoic acid |
Standard InChI | InChI=1S/C10H11NO3/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h2-4,6H,1,5,11H2,(H,12,13) |
Standard InChI Key | BAJZWHAXYFTKHE-UHFFFAOYSA-N |
SMILES | C=CCOC1=C(C=CC(=C1)C(=O)O)N |
Canonical SMILES | C=CCOC1=C(C=CC(=C1)C(=O)O)N |
Introduction
Chemical Structure and Properties
3-(Allyloxy)-4-aminobenzoic acid consists of a benzoic acid core with an allyloxy group at the 3-position and an amino group at the 4-position. The allyl group (prop-2-enyloxy) provides a reactive unsaturated moiety that can participate in various chemical transformations.
Property | Value |
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Chemical Formula | C₁₀H₁₁NO₃ |
Molecular Weight | 193.20 g/mol |
InChIKey | BAJZWHAXYFTKHE-UHFFFAOYSA-N |
SMILES | Nc1ccc(cc1OCC=C)C(O)=O |
Log₁₀ Partition Octanol/Water | 0.42 |
The compound features several functional groups of interest:
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A carboxylic acid group providing acidic properties and potential for derivatization
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A primary aromatic amine at the para position to the carboxylic acid
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An allyloxy group at the meta position that introduces unsaturation and potential for further functionalization
The relatively low octanol/water partition coefficient (0.42) suggests moderate hydrophilicity, which is consistent with the presence of both polar functional groups (amino and carboxylic acid) and the less polar allyloxy moiety .
Synthesis Methods
General Allylation Approach
The synthesis of 3-(allyloxy)-4-aminobenzoic acid can be approached through established methods for introducing allyloxy groups onto aromatic rings. Based on procedures for similar compounds, the following synthetic route can be proposed:
Allylation of Hydroxybenzoic Acid Derivatives
A common method involves the reaction of a suitable hydroxy-aminobenzoic acid with allyl bromide in the presence of a base. The general procedure follows:
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Dissolution of 3-hydroxy-4-aminobenzoic acid (or a protected derivative) in a polar aprotic solvent such as DMF
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Addition of anhydrous potassium carbonate (K₂CO₃) as a base
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Reaction with allyl bromide at elevated temperatures (around 60°C)
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Purification by column chromatography
This approach is analogous to the synthesis of 3,5-bis(allyloxy)benzoic acid as described in literature:
"3,5-dihydroxy benzoic acid (1.54g, 10mmol), anhydrous K₂CO₃ (8.3g, 60mmol, 6eq) and allyl bromide (5.2ml, 60mmol, 6eq) were reacted in DMF (25mL), and then treated with NaOH 4N (5mL, 20mmol, 2eq) in dioxane:H₂O 80:20v/v (50mL) according to the general procedure" .
Selective Synthesis Considerations
The selective synthesis of 3-(allyloxy)-4-aminobenzoic acid presents challenges due to the presence of multiple reactive functional groups. Potential approaches include:
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Protection of the amino group prior to allylation, followed by deprotection
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Starting with 3-hydroxy-4-nitrobenzoic acid, performing allylation, and subsequently reducing the nitro group to an amino group
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Regioselective allylation using specific catalysts or reaction conditions to favor the desired position
Related Compounds and Structural Analogs
Aminobenzoic Acid Derivatives
The parent compound 4-aminobenzoic acid (PABA) is well-characterized and serves as an important reference point. PABA has various biological roles and applications:
Allyloxy-Substituted Aromatics
Other allyloxy-substituted benzoic acids demonstrate the chemical versatility of this functional group:
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4-(Allyloxy)benzoic acid has been used as an intermediate in various organic syntheses
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3,5-bis(allyloxy)benzoic acid shows potential for functionalization through the terminal alkene groups
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N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid represents a more complex derivative containing both the allyloxy and aminobenzoic acid moieties
Compound | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
3-(Allyloxy)-4-aminobenzoic acid | C₁₀H₁₁NO₃ | 193.20 |
4-Aminobenzoic acid (PABA) | C₇H₇NO₂ | 137.14 |
4-(Allyloxy)benzoic acid | C₁₀H₁₀O₃ | 178.18 |
3,5-bis(allyloxy)benzoic acid | C₁₃H₁₄O₄ | 234.25 |
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid | C₂₃H₂₇NO₄ | 381.47 |
Chemical Reactivity and Applications
Pharmaceutical Applications
The aminobenzoic acid core has demonstrated biological activities:
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PABA has shown antifungal properties against Colletotrichum fructicola, inhibiting fungal cell septation during division
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Derivatives of PABA have been used as local anesthetics, as seen with oxybuprocaine (which contains a butoxy group instead of allyloxy)
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The compound may serve as a building block for more complex pharmaceutical agents
Synthetic Intermediates
The reactive functional groups make this compound valuable as a synthetic intermediate:
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The allyl group provides a handle for further functionalization
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The amino group allows for introduction of diverse nitrogen-containing functionalities
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The carboxylic acid enables connection to other molecules through ester or amide linkages
Materials Science
Functionalized benzoic acids have been utilized in the development of:
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Polymeric materials through polymerization of the allyl group
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Metal-organic frameworks (MOFs) through coordination of the carboxylate group
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Functional coatings and surface modifications
Analytical Methods
Chromatographic Analysis
Chromatographic methods suitable for the analysis of 3-(allyloxy)-4-aminobenzoic acid would likely be similar to those employed for related compounds:
"All measurements were recorded on a Waters Alliance e2695 separations module equipped with a Waters 2998 photodiode array detector" .
HPLC analysis would typically employ:
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Reverse-phase columns (C18)
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Mobile phases containing mixtures of water and organic solvents (methanol, acetonitrile)
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UV detection at wavelengths corresponding to aromatic absorbance (typically 254-280 nm)
Spectrophotometric Analysis
Drawing from methods developed for 4-aminobenzoic acid, spectrophotometric determination might involve:
"A simple and sensitive spectrophotometric method... for the quantitative determination of 4-aminobenzoic acid (PABA)" .
Such methods could be adapted for 3-(allyloxy)-4-aminobenzoic acid, potentially employing reagents that react specifically with the amino group or the carboxylic acid function.
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